(2E)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features This compound contains a pyrrole ring substituted with a methoxyethyl group and two methyl groups, along with a nitrophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrobenzaldehyde with a pyrrole derivative under basic conditions to form the corresponding enone intermediate. This intermediate is then subjected to a Knoevenagel condensation with a nitrile compound to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and dyes due to its unique structural features.
Mechanism of Action
The mechanism of action of (2E)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, the nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells. The pyrrole ring may interact with nucleic acids or proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
2-(3-Methyl-benzo(1,4)dioxin-2-yl)-pyridine: A compound with similar aromatic and heterocyclic features.
Uniqueness
(2E)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile stands out due to its combination of a pyrrole ring, nitrophenyl group, and nitrile group, which imparts unique chemical reactivity and potential applications. Its structural complexity allows for diverse chemical modifications and functionalization, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
(E)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-9-16(14(2)20(13)7-8-24-3)10-17(12-19)15-5-4-6-18(11-15)21(22)23/h4-6,9-11H,7-8H2,1-3H3/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMCDAWKPBQATE-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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